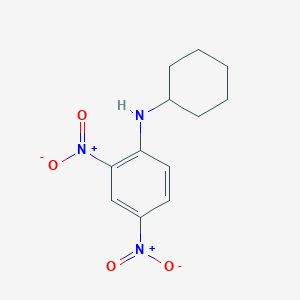
N-cyclohexyl-2,4-dinitroaniline
Overview
Description
“N-cyclohexyl-2,4-dinitroaniline” is a chemical compound with the molecular formula C12H15N3O4 . It is a derivative of dinitroanilines, which are a class of chemical compounds derived from both aniline and dinitrobenzenes .
Molecular Structure Analysis
The molecular weight of “N-cyclohexyl-2,4-dinitroaniline” is 265.2652 . The InChI code for this compound is 1S/C12H15N3O4/c16-14(17)10-6-7-11(12(8-10)15(18)19)13-9-4-2-1-3-5-9/h6-9,13H,1-5H2 .Chemical Reactions Analysis
Dinitroanilines, the class of compounds to which “N-cyclohexyl-2,4-dinitroaniline” belongs, are known to disrupt the mitotic sequence in plants by forming a tubulin-dinitroaniline complex . They do not affect the G1, S, or G2 phases of the cell cycle .Physical And Chemical Properties Analysis
The molecular weight of “N-cyclohexyl-2,4-dinitroaniline” is 265.27 . The compound is stored at a temperature between 28°C .Scientific Research Applications
Optical Applications
N-cyclohexyl-2,4-dinitroaniline: has been studied for its potential in optical applications due to its ability to form single crystals that are valuable in optoelectronics. The compound’s optical properties, such as its cut-off wavelength around 447 nm and its ability to emit green light upon photoluminescence, make it suitable for use in devices like light-emitting diodes (LEDs), laser technologies, and optical circuits .
Thermal Properties
The thermal stability of N-cyclohexyl-2,4-dinitroaniline is of interest in materials science. Thermogravimetric and differential thermal analyses can reveal the melting and decomposition points of the compound, which are crucial for its application in high-temperature environments .
Dielectric Studies
Dielectric studies of N-cyclohexyl-2,4-dinitroaniline can provide insights into its electrical properties. These studies are essential for understanding how the compound can be used in electronic materials and devices, such as capacitors and electro-optic modulators .
Nonlinear Optical Studies
The third-order nonlinear optical properties of N-cyclohexyl-2,4-dinitroaniline have been measured using techniques like the Z-scan method. This research is significant for the development of photonic applications, frequency doubling, and integrated optics .
Mechanism of Action
Target of Action
N-cyclohexyl-2,4-dinitroaniline, like other dinitroanilines, primarily targets tubulin proteins in plants and protists . Tubulin proteins are crucial for the formation of microtubules, which are essential components of the cell’s cytoskeleton. They play a vital role in cell division, intracellular transport, and maintaining cell shape .
Mode of Action
N-cyclohexyl-2,4-dinitroaniline acts as a microtubule inhibitor . It binds to tubulin proteins, preventing their polymerization into microtubules. This disruption of microtubule formation inhibits cell division, particularly mitosis, leading to cell death . Target-site resistance (TSR) to dinitroaniline herbicides due to point mutations in α-tubulin genes has been confirmed in a few weedy plant species .
Biochemical Pathways
The primary biochemical pathway affected by N-cyclohexyl-2,4-dinitroaniline is the microtubule assembly pathway . By inhibiting the polymerization of tubulin into microtubules, the compound disrupts the normal functioning of this pathway. This disruption can lead to various downstream effects, including impaired cell division and growth, ultimately leading to cell death .
Pharmacokinetics
Based on the properties of similar dinitroaniline compounds, it can be inferred that these compounds are likely to be absorbed by the roots due to their proximity to the herbicide, but translocation from the root to the top is minimal .
Result of Action
The primary result of N-cyclohexyl-2,4-dinitroaniline’s action is the inhibition of cell division , particularly mitosis, leading to cell death . This is due to the compound’s inhibitory effect on microtubule formation, which is essential for cell division. In plants, this can lead to stunted growth and eventually plant death .
Safety and Hazards
“N-cyclohexyl-2,4-dinitroaniline” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause specific target organ toxicity upon repeated exposure, affecting the blood and hematopoietic system .
properties
IUPAC Name |
N-cyclohexyl-2,4-dinitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c16-14(17)10-6-7-11(12(8-10)15(18)19)13-9-4-2-1-3-5-9/h6-9,13H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNCMUWOBHOSEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20323445 | |
| Record name | N-cyclohexyl-2,4-dinitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20323445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2,4-dinitroaniline | |
CAS RN |
52790-66-6 | |
| Record name | NSC404031 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404031 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-cyclohexyl-2,4-dinitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20323445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B1296385.png)
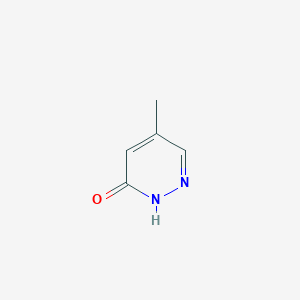



![3-[(4-Chlorophenyl)sulfonyl]propanenitrile](/img/structure/B1296401.png)
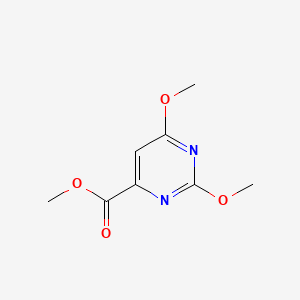
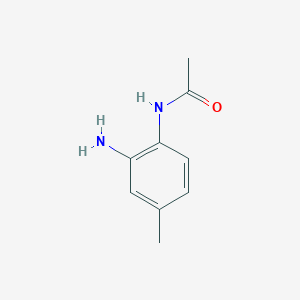

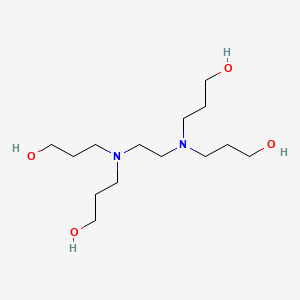
![(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B1296407.png)
![6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1296408.png)

![[((2S)-2-{[(benzyloxy)carbonyl]amino}pentanoyl)amino]acetic acid](/img/structure/B1296410.png)